N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide
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Overview
Description
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of imidazothiazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-(3-methylimidazo[2,1-b]thiazol-6-yl)aniline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as microwave-assisted synthesis. This approach can significantly reduce reaction times and improve yields. For instance, the use of polyethylene glycol (PEG-400) as a solvent and catalyst under microwave irradiation has been shown to be effective for the synthesis of imidazo[2,1-b]thiazole derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring or the imidazothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxylic acid, while reduction could produce N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanemethanol.
Scientific Research Applications
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic properties, including anticancer and immunomodulatory effects.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism, thereby modulating immune responses .
Comparison with Similar Compounds
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide can be compared with other imidazothiazole derivatives, such as:
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
These compounds share similar structural features but differ in their specific biological activities and applications
Properties
IUPAC Name |
N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-9-21-16-18-14(8-19(10)16)11-4-6-13(7-5-11)17-15(20)12-2-3-12/h4-9,12H,2-3H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMSHPHBQWBODS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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